4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, also known as DMPMB, is an organic compound with a molecular formula of C13H14O5. It is a derivative of the naturally occurring benzoic acid and is a white, crystalline powder with a melting point of 163-164°C. It is soluble in ethanol and slightly soluble in water. DMPMB has been used in a variety of scientific research applications, including as a substrate for enzymes and as a biomarker for various physiological processes.
Mechanism of Action
4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% acts as a substrate for enzymes, such as tyrosinase. When it is used as a substrate for tyrosinase, it is oxidized by the enzyme to 4-hydroxy-2,5-dimethoxybenzoic acid. This oxidation reaction is essential for the synthesis of a variety of compounds, including drugs and other compounds.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, it has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been found to have anti-inflammatory properties, as well as to reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The use of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in lab experiments has a number of advantages. It is a simple and cost-effective method for the synthesis of compounds, and it is also non-toxic and relatively safe to use in lab experiments. Additionally, it is relatively easy to obtain and can be stored for extended periods of time. However, there are some limitations to using 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in lab experiments. It is not very soluble in water, and it is also not very stable in the presence of light or heat.
Future Directions
There are a number of potential future directions for the use of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in scientific research. One potential direction is to use it as a biomarker for various physiological processes. Additionally, it could be used as a substrate for enzymes involved in the synthesis of drugs and other compounds. Furthermore, it could be used to study the effects of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% on the growth of bacteria and other microorganisms. Finally, it could be used to study the effects of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% on inflammation and other physiological processes in humans and other organisms.
Synthesis Methods
4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized from the reaction of 4-bromo-2,5-dimethoxybenzoic acid and 2-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields a white crystalline solid with a melting point of 163-164°C. The synthesis method is simple and cost-effective.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as tyrosinase, and as a biomarker for various physiological processes. It has also been used in the analysis of biological samples, such as proteins and lipids. Additionally, 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of drugs and other compounds.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-11-5-7-14(20-2)13(9-11)10-4-6-12(16(17)18)15(8-10)21-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBUQFJTOVDGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690827 |
Source
|
Record name | 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-88-2 |
Source
|
Record name | 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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